

# N-Benzyl-3,4-DMA hydrochloride chemical properties

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Compound of Interest

Compound Name: N-Benzyl-3,4-DMA hydrochloride

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## N-Benzyl-3,4-DMA Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

N-Benzyl-3,4-dimethoxyamphetamine (N-Benzyl-3,4-DMA) hydrochloride is a substituted amphetamine derivative. This technical guide provides a comprehensive overview of its chemical properties, analytical characterization, and a hypothesized pharmacological profile based on the known mechanisms of related amphetamine compounds. Due to the limited availability of specific experimental data for this molecule, this guide also outlines a putative synthesis protocol and proposes potential biological signaling pathways to guide future research.

## **Chemical and Physical Properties**

**N-Benzyl-3,4-DMA hydrochloride** is a crystalline solid. Its chemical structure and key properties are summarized below.



Property	Value	Reference
IUPAC Name	N-benzyl-1-(3,4- dimethoxyphenyl)propan-2- amine hydrochloride	
Synonyms	N-benzyl-3,4- dimethoxyamphetamine hydrochloride, NSC 27115	
Molecular Formula	C18H24CINO2	_
Molecular Weight	321.84 g/mol	_
Melting Point	179-180 °C	_
Appearance	White powder	_
Solubility	DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 10 mg/ml; PBS (pH 7.2): 10 mg/ml	
Purity	≥98%	_
Storage	-20°C	_
Stability	≥ 5 years	_

### **Analytical Characterization**

Detailed analytical methods for the identification and characterization of **N-Benzyl-3,4-DMA hydrochloride** have been reported.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

A detailed protocol for <sup>1</sup>H NMR analysis is provided by the DEA's Special Testing and Research Laboratory.

#### Experimental Protocol:

• Sample Preparation: Dilute approximately 12 mg of the analyte in deuterium oxide (D<sub>2</sub>O) containing trimethylsilylpropanoic acid (TSP) as a 0 ppm reference and maleic acid as a



quantitative internal standard.

- Instrument: 400 MHz NMR spectrometer.
- · Parameters:
  - Spectral Width: At least -3 ppm to 13 ppm.
  - o Pulse Angle: 90°.
  - o Delay Between Pulses: 45 seconds.

### Gas Chromatography/Mass Spectrometry (GC/MS)

A standard protocol for GC/MS analysis is also available.

#### Experimental Protocol:

- Sample Preparation: Dilute the analyte to approximately 4 mg/mL in chloroform (CHCl₃) followed by base extraction.
- Instrument: Agilent gas chromatograph with a mass selective detector (MSD).
- Column: HP-5 MS (or equivalent), 30 m x 0.25 mm x 0.25 μm.
- Carrier Gas: Helium at 1.5 mL/min.
- Temperatures:
  - Injector: 280°C.
  - MSD Transfer Line: 280°C.
  - MS Source: 230°C.
  - MS Quadrupole: 150°C.
- Oven Program:



- Initial temperature of 100°C for 1.0 min.
- Ramp to 280°C at 12°C/min.
- Hold at 280°C for 9.0 min.
- Injection Parameters: 1 μL injection with a split ratio of 25:1.
- MS Parameters:
  - Mass Scan Range: 30-550 amu.
  - Acquisition Mode: Scan.

### **Putative Synthesis Protocol**

A specific, detailed synthesis protocol for **N-Benzyl-3,4-DMA hydrochloride** is not readily available in the scientific literature. However, a plausible synthetic route can be adapted from a patented process for a structurally related compound, N-benzyl-N-methyl-3,4-dimethoxyphenethylamine. The proposed synthesis involves the reductive amination of 3,4-dimethoxyphenylacetone with benzylamine.

Hypothesized Experimental Protocol:

- Reaction Setup: To a solution of 3,4-dimethoxyphenylacetone and benzylamine in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran), add a hydrogenation catalyst such as palladium on carbon (Pd/C).
- Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature or slightly elevated temperature (e.g., 20-50°C).
- Reaction Monitoring: The progress of the reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: Upon completion, the catalyst is removed by filtration. The solvent is then removed under reduced pressure.

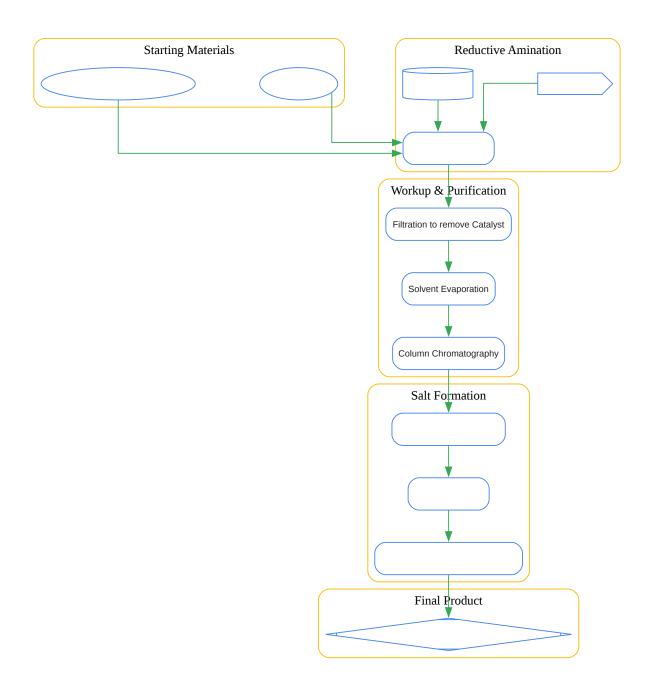






- Purification and Salt Formation: The resulting crude N-benzyl-3,4-dimethoxyamphetamine
  free base is purified by a suitable method, such as column chromatography. The purified free
  base is then dissolved in an appropriate solvent (e.g., ethyl acetate), and a solution of
  hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) is added to
  precipitate the hydrochloride salt.
- Isolation: The precipitated **N-Benzyl-3,4-DMA hydrochloride** is collected by filtration, washed with a cold solvent, and dried under vacuum.





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Caption: Putative synthesis workflow for **N-Benzyl-3,4-DMA hydrochloride**.



## Hypothesized Pharmacological Profile and Signaling Pathways

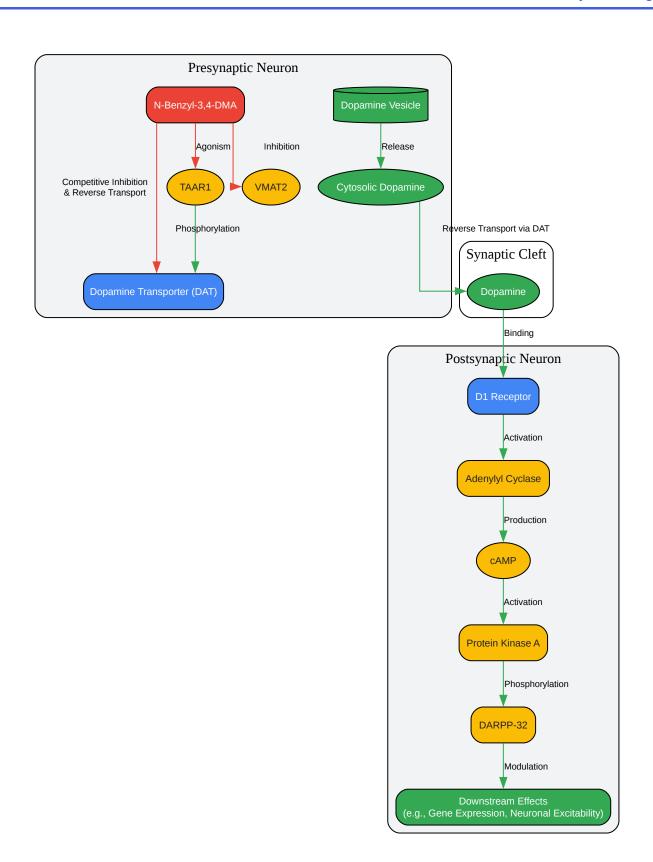
As N-Benzyl-3,4-DMA is categorized as a substituted amphetamine, its pharmacological effects are likely mediated through interactions with monoamine neurotransmitter systems, including dopamine (DA), serotonin (5-HT), and norepinephrine (NE). Specific pharmacological data for **N-Benzyl-3,4-DMA hydrochloride** is not currently available. The following represents a hypothesized mechanism of action based on the known pharmacology of amphetamines.

Amphetamines are known to act as substrates for monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). They can also inhibit the vesicular monoamine transporter 2 (VMAT2). A key target for amphetamines is the trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor.

Proposed Signaling Pathway:

The following diagram illustrates a hypothesized signaling cascade initiated by N-Benzyl-3,4-DMA, based on the known actions of amphetamines on dopaminergic neurons.





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